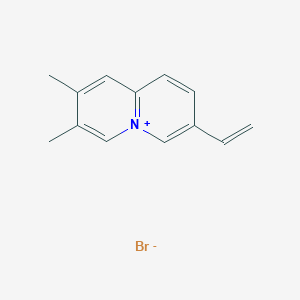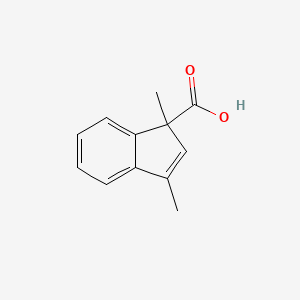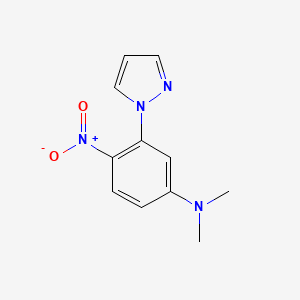
N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a nitro group and a dimethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline typically involves the reaction of 4-chloro-3,5-dinitropyrazole with N,N-dimethylformamide (DMF) at elevated temperatures. For example, one method involves heating the reactants at 100°C for 4 hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Reduction of the nitro group: Produces N,N-Dimethyl-4-amino-3-(1H-pyrazol-1-yl)aniline.
Substitution of the dimethylamino group: Produces various substituted aniline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its chromophoric properties
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Similar in structure but with different substitution patterns.
3,4-Dimethyl-1H-pyrazol-1-yl derivatives: Share the pyrazole ring but differ in the substituents attached to the ring.
Uniqueness: N,N-Dimethyl-4-nitro-3-(1H-pyrazol-1-yl)aniline is unique due to the presence of both a nitro group and a dimethylamino group on the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65753-83-5 |
|---|---|
Formule moléculaire |
C11H12N4O2 |
Poids moléculaire |
232.24 g/mol |
Nom IUPAC |
N,N-dimethyl-4-nitro-3-pyrazol-1-ylaniline |
InChI |
InChI=1S/C11H12N4O2/c1-13(2)9-4-5-10(15(16)17)11(8-9)14-7-3-6-12-14/h3-8H,1-2H3 |
Clé InChI |
MQHMXQDRQQLVFD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])N2C=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



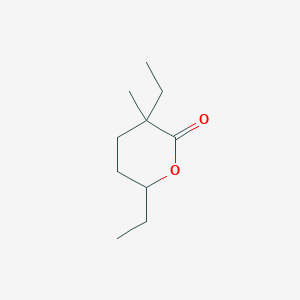
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
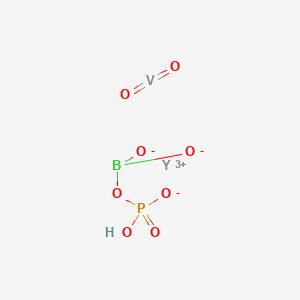

![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
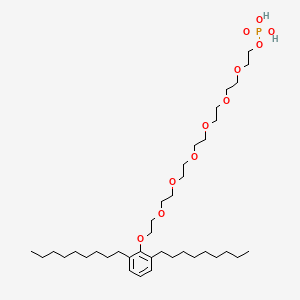
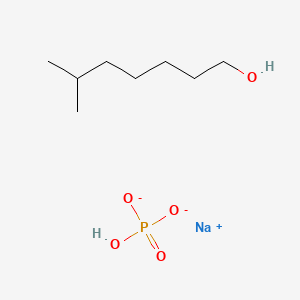

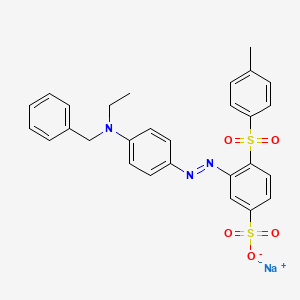
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
